1,5-Dibromo-2,4-pentanedione

Physicochemical profiling Lipophilicity LogP

Researchers synthesizing 1,5-benzodiazepine scaffolds require a bifunctional electrophile that delivers the correct ring size. 1,5-Dibromo-2,4-pentanedione uniquely enables this: • Only halogenated 2,4-pentanedione variant that constructs the 1,5-benzodiazepine seven-membered ring with o-phenylenediamine • C-Br BDE (~285 kJ/mol) enables lower-temperature nucleophilic displacement vs. dichloro analog (~327 kJ/mol) • Dual reactivity: β-diketonate metal chelation plus two electrophilic handles for post-complexation derivatization

Molecular Formula C5H6Br2O2
Molecular Weight 257.91 g/mol
CAS No. 68864-57-3
Cat. No. B056895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dibromo-2,4-pentanedione
CAS68864-57-3
Synonyms1,5-Dibromoacetylacetone
Molecular FormulaC5H6Br2O2
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESC(C(=O)CBr)C(=O)CBr
InChIInChI=1S/C5H6Br2O2/c6-2-4(8)1-5(9)3-7/h1-3H2
InChIKeyYEQQPGHXABHYPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Dibromo-2,4-pentanedione: Dihalogenated β-Diketone Building Block


1,5-Dibromo-2,4-pentanedione (IUPAC: 1,5-dibromopentane-2,4-dione) is a symmetrical dihalogenated β-diketone with the molecular formula C₅H₆Br₂O₂ and a molecular weight of 257.91 g/mol [1]. First definitively synthesized and characterized by Becker in 1949 via ketone cleavage of γ,γ′-dibromo-diacetessigsäure-äthylester with concentrated sulfuric acid [2], this compound bears two bromomethyl groups at the terminal 1- and 5-positions flanking the reactive β-dicarbonyl core. Its computed octanol-water partition coefficient (XLogP3) is 1.4, and it presents a topological polar surface area of 34.1 Ų [1]. These properties distinguish it from the parent 2,4-pentanedione and from the analogous 1,5-dichloro derivative in terms of lipophilicity, leaving-group potential, and metal-chelation capacity.

Why Halogenated 2,4-Pentanediones Are Not Interchangeable


Halogenated 2,4-pentanediones are not drop-in replacements for one another. The carbon-halogen bond dissociation energy (BDE) differs substantially between C–Br (~285 kJ/mol) and C–Cl (~327 kJ/mol), directly affecting leaving-group aptitude in nucleophilic displacement and cross-coupling reactions [1]. This translates to different activation barriers, reaction temperatures, and product distributions when the dihalide is employed as a bifunctional electrophile. Furthermore, the position of halogen substitution—whether 1,5-terminal (as in 1,5-dibromo-2,4-pentanedione) or 3-α (as in 3-bromo-2,4-pentanedione)—determines the regiochemical outcome of heterocyclization, with terminal dihalides uniquely enabling seven-membered ring formation with 1,2-dinucleophiles such as o-phenylenediamine [2]. The quantitative evidence below demonstrates that procurement decisions based solely on generic chemical class similarity carry measurable risk of divergent synthetic outcomes.

Quantitative Differentiation from Closest Analogs


Computed Lipophilicity vs. Parent 2,4-Pentanedione

The introduction of two terminal bromine atoms paradoxically reduces computed lipophilicity relative to the parent 2,4-pentanedione. 1,5-Dibromo-2,4-pentanedione exhibits an XLogP3 value of 1.4 [1], whereas 2,4-pentanedione (acetylacetone) has a computed XLogP3 of 2.2 [2]—a net decrease of 0.8 log units. This counterintuitive result arises because the electron-withdrawing effect of bromine enhances the polarity of the diketone moiety, reducing overall partitioning into nonpolar media. For comparison, the 1,5-dichloro analog has a predicted LogP of approximately 0.8–1.0 (estimated from fragment-based calculations), placing the dibromo compound at an intermediate lipophilicity level.

Physicochemical profiling Lipophilicity LogP Method development

Carbon-Halogen Bond Dissociation Energy vs. Dichloro Analog

The C–Br bond in alkyl bromides has a bond dissociation energy of approximately 285 kJ/mol, compared to approximately 327 kJ/mol for the C–Cl bond in alkyl chlorides [1]. This 42 kJ/mol difference (≈13% lower for C–Br) makes the bromine atoms at the 1- and 5-positions of 1,5-dibromo-2,4-pentanedione significantly better leaving groups than the chlorine atoms in the 1,5-dichloro analog (CAS 40630-12-4). In practical terms, nucleophilic displacement reactions on the dibromo compound can proceed at lower temperatures or with shorter reaction times. This class-level difference is well-established in physical organic chemistry and applies to all alkyl halide pairs.

Nucleophilic substitution Cross-coupling Leaving group Reactivity

Heterocyclization Regioselectivity for Seven-Membered Rings

Becker (1949) demonstrated that 1,5-dibromo-2,4-pentanedione condenses cleanly with o-phenylenediamine to form a seven-membered, oxygen-free heterocycle (a 1,5-benzodiazepine ring system) [1]. In contrast, 3-bromo-2,4-pentanedione (CAS 3043-28-5)—where the single bromine is on the central α-carbon—does not yield this ring size and instead undergoes Hantzsch-type thiazole synthesis with thioureas [2]. The terminal dibromo substitution pattern is therefore essential for accessing the seven-membered ring architecture; the choice of halogen at the terminal position further modulates the leaving-group chemistry that drives the cyclization. No analogous quantitative cyclization yield comparison between the 1,5-dibromo and 1,5-dichloro analogs was identified in the published literature.

Heterocyclic synthesis Regioselectivity Benzodiazepine 1,5-Benzodiazepine

Molecular Weight and Stoichiometric Efficiency vs. Dichloro Analog

The molecular weight of 1,5-dibromo-2,4-pentanedione is 257.91 g/mol [1], while that of 1,5-dichloro-2,4-pentanedione (CAS 40630-12-4) is 169.01 g/mol . This represents a 52.6% higher mass per mole for the dibromo analog. In any biselectrophilic application requiring equimolar quantities, the dibromo compound will require 1.53× the mass of the dichloro analog to deliver the same molar amount. This directly impacts reagent shipping weight, storage volume, and per-mole reagent cost calculations. Conversely, where mass-based pricing is used, the dibromo compound may appear more expensive per gram while being less expensive per reactive equivalent if the superior leaving-group ability translates to higher conversion.

Reagent stoichiometry Cost per mole Logistics Procurement

Optimal Application Scenarios


1,5-Benzodiazepine Scaffolds via Double Nucleophilic Displacement

1,5-Dibromo-2,4-pentanedione is the only halogenated 2,4-pentanedione variant that permits direct construction of the 1,5-benzodiazepine seven-membered ring system with o-phenylenediamine, as established by Becker [1]. Both the 3-bromo isomer and the parent 2,4-pentanedione fail to produce this ring size. Researchers developing benzodiazepine libraries, CNS-targeted small molecules, or heterocyclic building blocks should select this specific compound over any mono-halogenated or α-halogenated analog.

Controlled Bifunctional Alkylation at Reduced Temperature

The C–Br bond in 1,5-dibromo-2,4-pentanedione (BDE ≈ 285 kJ/mol) exhibits substantially lower bond dissociation energy than the C–Cl bond in the 1,5-dichloro analog (BDE ≈ 327 kJ/mol) [1]. This enables lower-temperature or shorter-duration nucleophilic displacement reactions. Process chemists requiring sequential, controlled dialkylation—such as in the synthesis of macrocycles, chelating resins, or polymer crosslinkers—should preferentially procure the dibromo compound when thermal sensitivity of other functional groups is a concern.

Coordination Chemistry and Metal Chelate Synthesis

As reported by Becker (1949), 1,5-dibromo-2,4-pentanedione readily forms a copper(II) chelate [1]. The terminal bromine atoms remain available for further functionalization after metal complexation, a feature absent in the parent 2,4-pentanedione. This dual reactivity (β-diketonate metal binding plus two electrophilic handles) makes the compound particularly valuable for constructing metal-organic frameworks (MOFs), metallosupramolecular assemblies, and functionalized metal complexes where post-complexation derivatization is required.

RP-HPLC Method Development and Analytical Reference Standard

The XLogP3 value of 1.4 for 1,5-dibromo-2,4-pentanedione [1] lies between that of 2,4-pentanedione (XLogP3 = 2.2) and the estimated LogP of the 1,5-dichloro analog (~0.8–1.0) [2]. This intermediate lipophilicity profile makes it a useful retention-time marker for calibrating reversed-phase HPLC gradient methods, particularly when analyzing mixtures of halogenated diketone intermediates. Analytical laboratories performing purity assessment of synthetic batches should use authentic 1,5-dibromo-2,4-pentanedione as the reference standard rather than relying on retention times extrapolated from other halogenated 2,4-pentanediones.

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